molecular formula C10H13BO2 B14088537 (2-Cyclopropyl-3-methylphenyl)boronic acid

(2-Cyclopropyl-3-methylphenyl)boronic acid

Cat. No.: B14088537
M. Wt: 176.02 g/mol
InChI Key: RVCNIVAEZKZRBS-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-3-methylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (2-Cyclopropyl-3-methylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are catalyzed by palladium and involve the coupling of aryl halides with boronic acids under mild and functional group-tolerant conditions .

Chemical Reactions Analysis

Types of Reactions: (2-Cyclopropyl-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-3-methylphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable reagent in various chemical reactions, including the Suzuki-Miyaura coupling. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Comparison: (2-Cyclopropyl-3-methylphenyl)boronic acid is unique due to the presence of both cyclopropyl and methyl groups on the phenyl ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other boronic acids. For example, cyclopropylboronic acid lacks the methyl group, which can influence the steric and electronic properties of the compound .

Properties

Molecular Formula

C10H13BO2

Molecular Weight

176.02 g/mol

IUPAC Name

(2-cyclopropyl-3-methylphenyl)boronic acid

InChI

InChI=1S/C10H13BO2/c1-7-3-2-4-9(11(12)13)10(7)8-5-6-8/h2-4,8,12-13H,5-6H2,1H3

InChI Key

RVCNIVAEZKZRBS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)C)C2CC2)(O)O

Origin of Product

United States

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